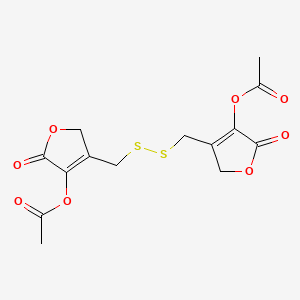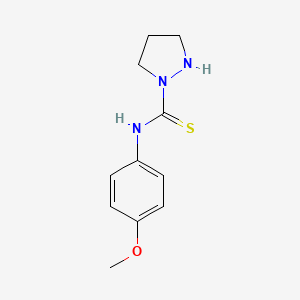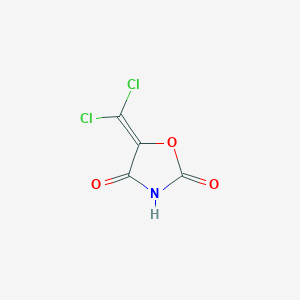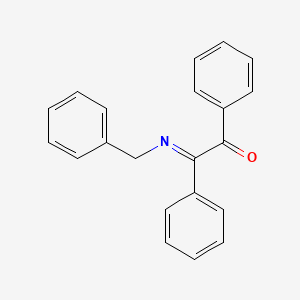
Disulfanediylbis(methylene-2-oxo-2,5-dihydrofuran-4,3-diyl) diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disulfanediylbis(methylene-2-oxo-2,5-dihydrofuran-4,3-diyl) diacetate is an organic compound characterized by the presence of two sulfur atoms connected by a disulfide bond, with each sulfur atom linked to a methylene group that is further connected to a dihydrofuran ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of disulfanediylbis(methylene-2-oxo-2,5-dihydrofuran-4,3-diyl) diacetate typically involves the following steps:
Formation of the Dihydrofuran Ring: The initial step involves the formation of the dihydrofuran ring through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a dihydroxy compound, with an acid catalyst under controlled temperature and pressure conditions.
Introduction of the Methylene Group: The next step involves the introduction of the methylene group to the dihydrofuran ring. This can be accomplished through a nucleophilic substitution reaction using a methylene donor, such as formaldehyde, in the presence of a base.
Formation of the Disulfide Bond: The final step involves the formation of the disulfide bond by oxidizing a thiol precursor. This can be achieved using an oxidizing agent such as hydrogen peroxide or iodine under mild conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improved yield and purity of the final product.
化学反応の分析
Types of Reactions
Disulfanediylbis(methylene-2-oxo-2,5-dihydrofuran-4,3-diyl) diacetate can undergo various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: The methylene groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, mild temperature, and neutral to slightly acidic pH.
Reduction: Dithiothreitol, sodium borohydride, mild temperature, and neutral to slightly basic pH.
Substitution: Amines, thiols, mild temperature, and neutral to slightly basic pH.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted methylene derivatives.
科学的研究の応用
Disulfanediylbis(methylene-2-oxo-2,5-dihydrofuran-4,3-diyl) diacetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study disulfide bond formation and reduction in proteins.
Medicine: Explored for its potential therapeutic applications, such as in the development of drugs targeting disulfide bonds in disease-related proteins.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of disulfanediylbis(methylene-2-oxo-2,5-dihydrofuran-4,3-diyl) diacetate involves the interaction of its disulfide bond with molecular targets. The disulfide bond can undergo redox reactions, leading to the formation or cleavage of disulfide bonds in target molecules. This can affect the structure and function of proteins and other biomolecules, influencing various biochemical pathways.
類似化合物との比較
Disulfanediylbis(methylene-2-oxo-2,5-dihydrofuran-4,3-diyl) diacetate can be compared with other similar compounds, such as:
Disulfide-containing Compounds: Compounds with disulfide bonds, such as cystine and oxidized glutathione, which also participate in redox reactions.
Dihydrofuran-containing Compounds: Compounds with dihydrofuran rings, such as furan derivatives, which have similar structural features but lack the disulfide bond.
特性
CAS番号 |
65765-87-9 |
|---|---|
分子式 |
C14H14O8S2 |
分子量 |
374.4 g/mol |
IUPAC名 |
[3-[[(4-acetyloxy-5-oxo-2H-furan-3-yl)methyldisulfanyl]methyl]-5-oxo-2H-furan-4-yl] acetate |
InChI |
InChI=1S/C14H14O8S2/c1-7(15)21-11-9(3-19-13(11)17)5-23-24-6-10-4-20-14(18)12(10)22-8(2)16/h3-6H2,1-2H3 |
InChIキー |
IQXDQYKWMUJQQA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(COC1=O)CSSCC2=C(C(=O)OC2)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[cyano-(3-phenoxyphenyl)methyl] (1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14484870.png)

![1-{4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]phenyl}oct-1-en-3-one](/img/structure/B14484877.png)


![(3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one](/img/structure/B14484906.png)

![4,7-Diphenylspiro[5.5]undecane-1,9-dione](/img/structure/B14484924.png)


![1-(Dibenzo[b,d]furan-2-yl)propan-1-one](/img/structure/B14484952.png)

